![molecular formula C21H17N5O3 B2471883 8-(4-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 85592-15-0](/img/structure/B2471883.png)
8-(4-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “8-(4-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a purine derivative. Purines are biologically significant compounds, and modifications to the purine structure can result in a variety of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The reactivity of this compound would depend on its specific structure. Purine derivatives can undergo a variety of reactions, including substitutions and additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would likely be determined experimentally .Applications De Recherche Scientifique
Pharmacological Applications
- Antidepressant and Anxiolytic Potential : Derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been synthesized and evaluated for their pharmacological properties. Particularly, a derivative showed potential antidepressant activity in vivo, indicating the compound's relevance in studying neurological disorders and mood regulation (Zagórska et al., 2016).
Mechanistic Insights and Comparative Studies
- Receptor Binding and Pharmacokinetics : Derivatives were evaluated for their binding affinities to serotonin receptors and their pharmacokinetic properties. The study provided insights into the compounds' functional, pharmacological, and safety profiles, making them interesting subjects for further psychiatric and neurological research (Partyka et al., 2020).
Neuropharmacology and Behavioral Studies
- Impact on THC Self-Administration : The compound's structural relatives, acting as adenosine A2A receptor antagonists, were studied in the context of THC self-administration in animal models. The research highlighted the potential of presynaptic A2A receptor blockade as a pharmacological approach to treat dependencies (Justinova et al., 2014).
Additional Pharmacological Insights
- Antihypertensive Properties : Similar structural analogs were evaluated for their antihypertensive effects, indicating the chemical scaffold's relevance in cardiovascular research and potential therapeutic applications (Russell et al., 1988).
- Antinociceptive Activity : The structure-related compounds showed antinociceptive properties in rodent models of acute pain, suggesting their utility in pain management and analgesic drug development (Czopek et al., 2016).
Mécanisme D'action
Target of Action
The primary targets of this compound are dihydrofolate reductase (rhDHFR) , thymine synthase (TS) , and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) . These enzymes play a vital role in the synthesis of DNA nucleotides and are deeply involved in the one-carbon transfer .
Mode of Action
The compound interacts with its targets by inhibiting their activities. It’s worth noting that the most potent compound against tumor cell lines only showed weak inhibition (63±18%) toward DHFR .
Biochemical Pathways
The compound affects the folate pathway , which is crucial for the synthesis of DNA nucleotides . By inhibiting key enzymes in this pathway, the compound disrupts DNA synthesis, leading to the accumulation of S-phase cells and the induction of apoptosis .
Pharmacokinetics
The compound is a nonclassical antifolate, which means it is more lipophilic and enters cells through passive diffusion . This property can enhance its bioavailability.
Result of Action
The compound’s action results in the arrest of the S-phase of the cell cycle and the induction of apoptosis . Specifically, it has been observed that HL-60 cells treated with the compound displayed S-phase arrest and induction of apoptosis . The effect of the compound on lysosomes and mitochondria were confirmed, indicating that the induction of apoptosis was acting through a lysosome-nonmitochondrial pathway .
Orientations Futures
Propriétés
IUPAC Name |
6-(4-methoxyphenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3/c1-24-18-17(19(27)23-21(24)28)25-12-16(13-6-4-3-5-7-13)26(20(25)22-18)14-8-10-15(29-2)11-9-14/h3-12H,1-2H3,(H,23,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKQXUITCPJSMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3C=C(N(C3=N2)C4=CC=C(C=C4)OC)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

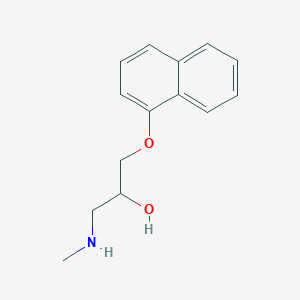
![4-{3-[(5-Chloro-2-methoxyphenyl)amino]propanoyl}morpholine-3-carbonitrile](/img/structure/B2471802.png)
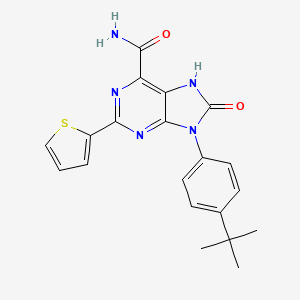
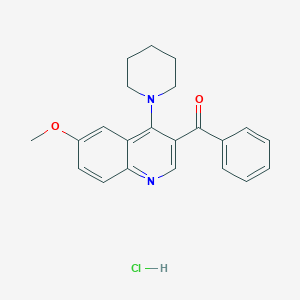
![5-Benzyl-1,3-dimethyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2471809.png)
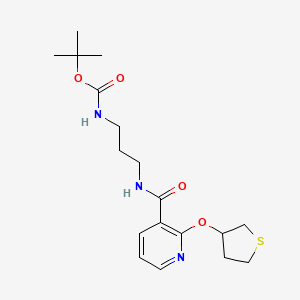
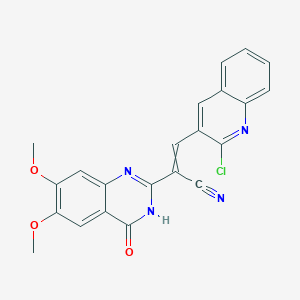
![(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide](/img/structure/B2471812.png)
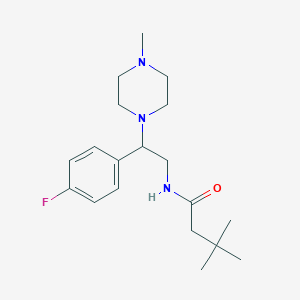
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2471815.png)

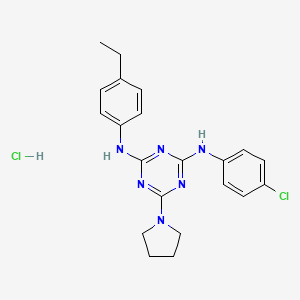
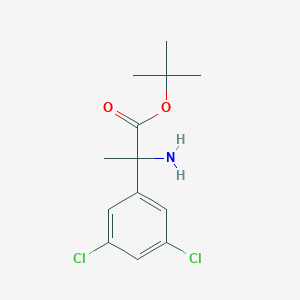
![N-(3-(1H-imidazol-1-yl)propyl)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-fluorobenzamide hydrochloride](/img/structure/B2471821.png)